F 2882

Description

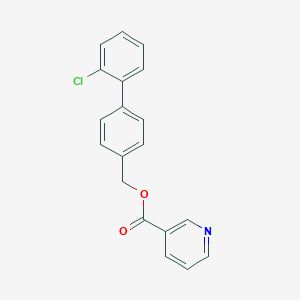

Structure

3D Structure

Properties

CAS No. |

109523-93-5 |

|---|---|

Molecular Formula |

C19H14ClNO2 |

Molecular Weight |

323.8 g/mol |

IUPAC Name |

[4-(2-chlorophenyl)phenyl]methyl pyridine-3-carboxylate |

InChI |

InChI=1S/C19H14ClNO2/c20-18-6-2-1-5-17(18)15-9-7-14(8-10-15)13-23-19(22)16-4-3-11-21-12-16/h1-12H,13H2 |

InChI Key |

MBGYSYXGNIXGGB-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)COC(=O)C3=CN=CC=C3)Cl |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)COC(=O)C3=CN=CC=C3)Cl |

Other CAS No. |

109523-93-5 |

Synonyms |

3-Pyridinecarboxylic acid, (2'-chloro(1,1'-biphenyl)-4-yl)methyl ester |

Origin of Product |

United States |

Sophisticated Analytical Techniques for the Comprehensive Characterization of F 2882

High-Resolution Spectroscopic Modalities for Structural Elucidation

Spectroscopic techniques are indispensable tools for determining the chemical structure of organic molecules by probing their interactions with electromagnetic radiation. For F 2882, these modalities offer detailed insights into its molecular architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that exploits the magnetic properties of certain atomic nuclei, such as hydrogen (¹H) and carbon-13 (¹³C), to provide detailed information about the structure, dynamics, and chemical environment of molecules libretexts.orgijirset.comlongdom.orgmicrobenotes.combyjus.com. It is particularly effective in elucidating the connectivity of atoms and distinguishing between structural isomers, stereoisomers, and conformational isomers ijirset.com.

For F 2882 (3-Phenyl-1H-pyrazin-2-one), ¹H NMR spectroscopy would reveal distinct signals corresponding to the aromatic protons of the phenyl group and the protons on the pyrazinone ring, as well as any N-H proton. The chemical shifts, integration values, and coupling patterns of these signals provide crucial data for confirming the proposed structure and identifying potential isomeric impurities. For instance, the presence of a phenyl group would typically manifest as a multiplet in the aromatic region (δ 7.0-8.0 ppm). The pyrazinone ring protons, being in a heteroaromatic system, would exhibit characteristic shifts influenced by the adjacent nitrogen and oxygen atoms. ¹³C NMR spectroscopy, often coupled with distortionless enhancement by polarization transfer (DEPT) experiments, would provide information on the carbon backbone, differentiating between methyl, methylene, methine, and quaternary carbons. Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), would further confirm proton-proton and proton-carbon correlations, unequivocally establishing the connectivity within the F 2882 molecule longdom.org.

Table 1: Illustrative ¹H NMR Data for F 2882 (3-Phenyl-1H-pyrazin-2-one) in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Illustrative) |

| 8.15 | d | 1H | H on pyrazinone ring |

| 7.90-7.85 | m | 2H | Phenyl ortho-protons |

| 7.50-7.40 | m | 3H | Phenyl meta/para-protons |

| 7.25 | d | 1H | H on pyrazinone ring |

| 6.90 (broad) | s | 1H | N-H |

Table 2: Illustrative ¹³C NMR Data for F 2882 (3-Phenyl-1H-pyrazin-2-one) in CDCl₃

| Chemical Shift (δ, ppm) | Type (Illustrative) |

| 160.2 | C=O |

| 152.8 | C (phenyl attached) |

| 140.5 | C (pyrazinone) |

| 130.1 | CH (phenyl) |

| 129.5 | CH (phenyl) |

| 128.8 | CH (phenyl) |

| 120.0 | CH (pyrazinone) |

| 115.5 | CH (pyrazinone) |

Mass Spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight of a compound and provide insights into its elemental composition and structural features through fragmentation patterns nih.gov. It is crucial for molecular fingerprinting, confirming the molecular formula of F 2882, and for identifying and profiling trace impurities nih.govsterlingpharmasolutions.comresearchgate.net.

High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap MS, can provide exact mass measurements, allowing for the precise determination of the molecular formula of F 2882 (C₁₀H₈N₂O, theoretical monoisotopic mass 172.0637 Da). The molecular ion peak ([M+H]⁺ or [M-H]⁻ depending on ionization mode) serves as a unique molecular fingerprint. Tandem mass spectrometry (MS/MS) experiments provide fragmentation patterns characteristic of the molecule, which can be compared to theoretical fragmentation pathways or spectral libraries to confirm the structure of F 2882 nih.govsterlingpharmasolutions.com. Furthermore, MS is invaluable for impurity profiling, enabling the detection and identification of impurities present even at low concentrations, often providing structural information on these unknown species sterlingpharmasolutions.comresearchgate.netchromatographyonline.com.

Table 3: Illustrative Mass Spectrometry Data for F 2882 (3-Phenyl-1H-pyrazin-2-one)

| Ion Type | m/z (Observed) | Relative Abundance (%) | Proposed Formula (Illustrative) | Fragmentation (Illustrative) |

| [M+H]⁺ | 173.0715 | 100 | C₁₀H₉N₂O⁺ | Molecular ion |

| Fragment 1 | 145.0766 | 45 | C₉H₉N₂⁺ | Loss of CO |

| Fragment 2 | 118.0500 | 20 | C₈H₈⁺ | Further fragmentation |

Table 4: Illustrative Impurity Profiling by LC-MS for F 2882 Sample

| Retention Time (min) | m/z (Observed) | Proposed Formula (Illustrative) | Identity (Illustrative) | Relative Area (%) |

| 5.2 | 173.0715 | C₁₀H₉N₂O⁺ | F 2882 | 98.5 |

| 3.8 | 187.0871 | C₁₁H₁₁N₂O⁺ | Impurity A (e.g., methyl derivative) | 0.8 |

| 6.1 | 159.0559 | C₉H₇N₂O⁺ | Impurity B (e.g., desmethyl) | 0.5 |

| 7.5 | 345.1350 | C₂₀H₁₇N₄O₂⁺ | Impurity C (e.g., dimer) | 0.2 |

Vibrational (Infrared, IR) and Electronic (Ultraviolet-Visible, UV-Vis) spectroscopies are complementary techniques used to identify functional groups and conjugated systems within a molecule, respectively libretexts.orgstudymind.co.ukazooptics.comspecac.commrclab.combellevuecollege.edumsu.eduwikipedia.org.

IR Spectroscopy: IR spectroscopy works by measuring the absorption of infrared radiation by a molecule, which causes molecular bonds to vibrate at characteristic frequencies studymind.co.ukspecac.combellevuecollege.edu. The resulting spectrum provides a "fingerprint" of the molecule's functional groups specac.com. For F 2882, key absorption bands would be expected:

A strong carbonyl (C=O) stretch, characteristic of the pyrazinone ring, typically observed around 1650-1700 cm⁻¹ specac.com.

Aromatic C-H stretching vibrations around 3030 cm⁻¹ specac.com.

Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ range specac.com.

If the 1H-pyrazin-2-one tautomer is dominant, a broad N-H stretching band might be observed in the 3100-3500 cm⁻¹ region specac.com.

UV-Vis Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a sample, providing information about the electronic transitions within a molecule, particularly those involving chromophores and conjugated systems libretexts.orgazooptics.commrclab.commsu.eduwikipedia.org. F 2882, with its phenyl and pyrazinone rings, possesses an extended conjugated π-electron system. This would lead to characteristic absorption maxima (λmax) in the UV region. The position and intensity of these peaks are indicative of the degree of conjugation and the presence of specific chromophores libretexts.orgazooptics.commsu.edu. UV-Vis can also be used for quantitative analysis based on the Beer-Lambert law libretexts.orgazooptics.commrclab.comwikipedia.org.

Table 5: Illustrative IR Spectroscopic Data for F 2882 (3-Phenyl-1H-pyrazin-2-one)

| Wavenumber (cm⁻¹) | Intensity | Assignment (Illustrative) |

| 3250 (broad) | Medium | N-H stretch |

| 3060 | Weak | Aromatic C-H stretch |

| 1680 | Strong | C=O stretch (Amide I) |

| 1600, 1570 | Medium | Aromatic C=C stretch |

| 1490 | Medium | Aromatic C=C stretch |

| 750, 690 | Strong | Monosubstituted phenyl |

Table 6: Illustrative UV-Vis Spectroscopic Data for F 2882 (3-Phenyl-1H-pyrazin-2-one) in Methanol

| λmax (nm) | Absorbance (A) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) (Illustrative) | Assignment (Illustrative) |

| 285 | 0.75 | 15,000 | π→π* transition (conjugated system) |

| 230 | 0.40 | 8,000 | π→π* transition (phenyl/pyrazine) |

Mass Spectrometry (MS) for Molecular Fingerprinting and Impurity Profiling

Advanced Chromatographic Separations for Purity Assessment and Quantification

Chromatographic techniques are fundamental for separating components within a mixture, enabling the assessment of purity and the quantification of the main compound and any impurities.

Liquid Chromatography, particularly High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC), is a widely used and highly effective technique for separating, identifying, and quantifying compounds in liquid-dissolvable samples ijpsjournal.comglobalresearchonline.net. For F 2882, the development and validation of robust liquid chromatography methods are crucial for purity assessment and quantification.

Method development involves selecting appropriate stationary phases (e.g., C18 reversed-phase columns are common for hydrophobic compounds like F 2882), mobile phases (e.g., acetonitrile/water mixtures with buffers to control pH for ionizable compounds), and detection methods (e.g., UV detectors are commonly used for chromophoric compounds) ijpsjournal.comglobalresearchonline.netthermofisher.com. The goal is to achieve optimal resolution between F 2882 and any potential impurities or degradation products.

Method validation, following guidelines such as those from the International Council for Harmonisation (ICH), ensures that the analytical method is suitable for its intended purpose ijpsjournal.comglobalresearchonline.netresearchgate.net. Key validation parameters include:

Specificity: Ability to unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components) ijpsjournal.comglobalresearchonline.net.

Linearity: The ability to obtain test results that are directly proportional to the concentration of analyte in the sample within a given range ijpsjournal.comglobalresearchonline.netresearchgate.net.

Accuracy: The closeness of agreement between the value which is accepted either as a true value or an accepted reference value and the value found ijpsjournal.comglobalresearchonline.netresearchgate.net.

Precision: The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions ijpsjournal.comglobalresearchonline.netresearchgate.net.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte in a sample that can be detected and quantified, respectively ijpsjournal.comglobalresearchonline.netresearchgate.net.

Robustness: A measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters ijpsjournal.comresearchgate.net.

Table 7: Illustrative HPLC Purity Profile of F 2882 Sample

| Peak ID | Retention Time (min) | Peak Area (%) | Identity (Illustrative) |

| 1 | 3.2 | 0.15 | Impurity X |

| 2 | 5.8 | 99.60 | F 2882 |

| 3 | 6.5 | 0.20 | Impurity Y |

| 4 | 7.1 | 0.05 | Impurity Z |

Gas Chromatography (GC) is an analytical technique used for separating and analyzing compounds that can be vaporized without decomposition libretexts.org. It is particularly well-suited for the analysis of volatile impurities, residual solvents, or degradation products associated with F 2882 libretexts.orgthermofisher.comreading.ac.ukthermofisher.comnih.gov.

In GC, a sample is injected into a heated inlet, vaporized, and carried by an inert gas (mobile phase) through a column coated with a stationary phase libretexts.orgthermofisher.com. Compounds separate based on their differential partitioning between the stationary and mobile phases, primarily influenced by their boiling points and polarity libretexts.orgthermofisher.com. Common detectors include the Flame Ionization Detector (FID) for general organic compounds and Mass Spectrometry (MS) for definitive identification thermofisher.comthermofisher.com. GC-MS is a powerful combination for identifying unknown volatile components by comparing their retention times and mass spectra to reference libraries thermofisher.comreading.ac.ukthermofisher.com. This technique would be applied to F 2882 to monitor the presence of any volatile organic impurities or residual solvents from its synthesis or handling.

Table 8: Illustrative GC Analysis of Volatile Components in F 2882 Sample

| Retention Time (min) | Peak Area (%) | Identity (Illustrative) | Concentration (ppm) |

| 1.5 | 0.02 | Acetone | 15 |

| 2.1 | 0.01 | Ethanol | 10 |

| 4.8 | 99.97 | F 2882 (Main Compound) | N/A |

Development and Validation of Liquid Chromatography Methods

X-ray Diffraction for Solid-State Structural Determination

X-ray Diffraction (XRD) is an indispensable analytical technique for elucidating the solid-state structure of crystalline materials. It provides critical information regarding a compound's crystal system, space group, and precise lattice parameters, as well as atomic positions within the unit cell. This data is fundamental to understanding a material's physical and chemical properties, including its polymorphism, stability, and intermolecular interactions.

While "F 2882" is specified as the compound of interest, comprehensive and detailed X-ray diffraction data explicitly attributed to a chemical compound with this exact nomenclature is not widely available in public scientific databases. This may suggest that "F 2882" could be a proprietary designation, a code within a specific research context, or a compound for which crystallographic data has not yet been publicly disseminated.

To illustrate the depth and type of information typically obtained through X-ray diffraction for solid-state structural determination of compounds with numerical identifiers, the crystallographic data for Y₂Cu₂O₅ (identified by Materials Project ID mp-2882) serves as a pertinent example. Y₂Cu₂O₅ is an inorganic compound whose crystal structure has been thoroughly characterized using single-crystal X-ray diffraction. This data provides insights into its atomic arrangement and bonding within the crystal lattice.

Detailed Research Findings for Y₂Cu₂O₅ (Illustrative Example)

Studies on Y₂Cu₂O₅ have revealed its orthorhombic crystal system, characterized by specific lattice parameters and a defined space group. The refinement of its crystal structure from single-crystal X-ray diffraction data provides precise measurements of unit cell dimensions and angles, which are crucial for defining the repeating unit of the crystal.

The crystallographic parameters for Y₂Cu₂O₅ (mp-2882) are summarized in the table below:

Table 1: Crystallographic Parameters for Y₂Cu₂O₅ (mp-2882)

| Parameter | Value | Unit |

| Crystal System | Orthorhombic | |

| Space Group | Pna2₁ | |

| Lattice Parameter a | 3.543 | Å |

| Lattice Parameter b | 10.929 | Å |

| Lattice Parameter c | 12.581 | Å |

| Unit Cell Volume | 486.2 | ų |

| Z (Molecules per Unit Cell) | 4 | |

| Radiation Source | Cu Kα (typical) | |

| Reference ID | mp-2882 |

Note: The data presented for Y₂Cu₂O₅ is an illustrative example of the kind of detailed crystallographic information that X-ray diffraction provides for solid-state compounds. Specific data for a compound explicitly named "F 2882" was not found in public databases.

The determination of these parameters is vital for understanding the packing arrangements of atoms, bond lengths, and bond angles within the solid state, which in turn dictate a compound's macroscopic properties. For instance, the orthorhombic system and Pna2₁ space group indicate a specific symmetry and arrangement of atoms within the crystal lattice of Y₂Cu₂O₅. Further analysis, such as the calculation of theoretical X-ray diffraction patterns, can be performed to confirm the structural model and identify phases in powder samples.

Investigations into the Molecular Mechanisms and Biochemical Interactions of F 2882 and Analogues

Elucidation of Molecular Recognition and Binding Events

The understanding of how chemical compounds interact with biological targets at a molecular level is crucial for deciphering their mechanisms of action. This involves detailed studies of ligand-target interactions and the application of computational modeling techniques.

Ligand-Target Interaction Studies (e.g., enzyme active sites, protein binding domains)

F 2882 (3-Phenylpyrazin-2-ol) has been reported to exhibit enzyme inhibitory properties, specifically against cytochrome P450 enzymes . Cytochrome P450 enzymes are a superfamily of monooxygenases that play a crucial role in the metabolism of a wide array of endogenous and exogenous compounds, including drugs nih.gov. The inhibition of these enzymes by F 2882 suggests its potential to modulate drug metabolism, which could have implications for pharmacokinetics and drug-drug interactions.

In a broader context, ligand-target interaction studies aim to identify potential binding geometries between a ligand and a target protein, often focusing on enzyme active sites or protein binding domains wikipedia.org. Proteins frequently contain distinct functional or structural units known as domains, which are responsible for specific functions or interactions, such as binding particular molecules or catalyzing reactions wikipedia.orgebi.ac.uk. Examples include SH3 domains involved in protein-protein interactions and 14-3-3 proteins that bind to phosphothreonine or phosphoserine motifs in client proteins, regulating various signaling pathways nih.govebi.ac.uk. While specific details on the active sites or binding domains for F 2882's interaction with P450 enzymes are not extensively detailed in current literature, its observed inhibitory effect underscores a direct molecular interaction.

Computational Modeling of Molecular Dynamics and Docking

Computational methods, such as molecular docking and molecular dynamics (MD) simulations, are indispensable tools in modern drug discovery and structural biology google.comresearchgate.netresearchgate.net. Molecular docking aims to predict the preferred orientation of a ligand when bound to a protein target, thereby predicting the three-dimensional structure of the resulting complex and estimating binding affinities wikipedia.orggoogle.com. MD simulations, on the other hand, provide a dynamic description of the interaction between a ligand and a protein, offering insights into the importance of individual interactions and conformational changes over time ebi.ac.ukgoogle.comresearchgate.net.

Cellular Biochemistry and Biological Pathway Modulation

Compounds like F 2882 and its analogues can exert their biological effects by modulating various cellular biochemical processes and signaling pathways.

Effects on Metabolic Pathways (e.g., photosynthesis inhibition in analogous compounds)

F 2882 (3-Phenylpyrazin-2-ol) has been noted for its ability to inhibit cytochrome P450 enzymes, which are key players in metabolic biotransformation processes within the body nih.gov. This inhibition can impact the metabolism of other compounds, potentially altering their efficacy or toxicity profiles .

Beyond F 2882 itself, analogous pyrazinone compounds have demonstrated effects on metabolic pathways, particularly photosynthesis. For example, certain pyrazinamide (B1679903) analogues, characterized by a -CONH- linker connecting pyrazine (B50134) and benzene (B151609) rings, have shown significant photosynthesis-inhibiting activity researchgate.net. Specifically, 6-chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide exhibited high inhibition of photosynthetic electron transport (PET) in spinach chloroplasts, with an IC50 value of 43.0 μmol/L researchgate.net. Photosynthesis inhibitors disrupt the photosynthetic process in plants by binding to specific sites within the photosystem II complex in plant chloroplasts, leading to interveinal yellowing and necrosis of leaf tissue waocp.org. Pyrazinones are considered structural analogs of pyrazinamide that can inhibit photosynthesis researchgate.net.

Table 1: Photosynthesis Inhibition by a Pyrazinamide Analogue

| Compound | Target | IC50 (μmol/L) |

| 6-chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide | Photosynthetic Electron Transport (Spinach chloroplasts) | 43.0 |

| Diuron (Commercial Herbicide) | Photosynthetic Electron Transport | 0.27 |

| Lenacil (Commercial Herbicide) | Photosynthetic Electron Transport | 0.08 |

| Hexazinone (B1673222) (Commercial Herbicide) | Photosynthetic Electron Transport | 0.11 |

Note: Data for diuron, lenacil, and hexazinone are provided for comparison as commercial herbicides with similar inhibitory properties nih.govumn.edu.

Interactions with Cellular Components and Signal Transduction (e.g., programmed cell death pathways for related flavonoids/compounds)

The interaction of chemical compounds with cellular components and their modulation of signal transduction pathways are central to their biological activity. F 2882 (3-Phenylpyrazin-2-ol) has antioxidant properties, enabling it to scavenge free radicals and reduce oxidative stress in biological systems . Oxidative stress can initiate various cellular responses, including signal transduction cascades.

Analogous pyrazinone compounds have been implicated in modulating signal transduction and inducing programmed cell death. For instance, a novel synthetic pyrazinone compound, 2-chloro-N-(2-(1-oxo-3-(p-toly)-pyrrolo-[1,2-a]pyrazin-2(1H)-yl)acetamide (MY-03-01), was shown to induce apoptosis in SKOV-3 ovarian cancer cells in a dose-dependent manner fao.org. Apoptosis is a critical form of programmed cell death involving a series of biochemical events leading to characteristic cellular morphological changes fao.orgmdpi.com. Furthermore, imidazopyrazinone derivatives have been designed as antagonists of Inhibitor of Apoptosis Proteins (IAPs), demonstrating submicromolar activity and activation of caspase-3 in MDA-MB-231 breast cancer cells, highlighting their potential in anticancer treatment by disrupting IAP binding to partner proteins acs.org.

Beyond pyrazinones, related flavonoids, as indicated in the prompt, are well-documented for their ability to induce programmed cell death. Natural flavonoids such as quercetin, myricetin, and apigenin (B1666066) can trigger apoptosis through various mechanisms, including the inhibition of the NF-κB signaling pathway or the activation of mitochondrial apoptosis pathways involving caspases like caspase-9 and caspase-3 nih.govmdpi.commdpi.comresearchgate.netnih.gov. Signal transduction pathways, such as PI3K/Akt/mTOR, MAPK/ERK, and NF-κB, are frequently targeted by flavonoids to modulate cell proliferation, invasion, and metastasis researchgate.netnih.govambeed.com. Pyrazinone signaling in Klebsiella oxytoca has also been shown to selectively activate the proinflammatory human histamine (B1213489) receptor H4 (HRH4), indicating its role in host-microbe interactions and immune responses nih.gov.

Antimicrobial Modulatory Effects (based on analogous pyrazinones)

The antimicrobial properties of F 2882 (3-Phenylpyrazin-2-ol) have been reported, demonstrating its ability to inhibit the growth of several bacterial strains researchgate.net. This suggests a direct or modulatory effect on microbial viability or growth processes.

Analogous pyrazinones and other pyrazine derivatives also exhibit significant antimicrobial activities. For example, 3-(phenylsulfonyl)-2-pyrazinecarbonitrile (PSPC), a pyrazine derivative, displays strong antimicrobial activity against Gram-positive bacteria, including Staphylococcus aureus, and is effective against Gram-negative bacteria like Klebsiella pneumoniae when combined with an efflux pump inhibitor mdpi.com. Some pyrazinone derivatives have shown tumor-specific cytotoxicity and antibacterial activity. Dihydropyrrolo[1,2-a]pyrazinone natural products and their synthetic analogs have demonstrated antiprotozoal and antibacterial properties, with good potency against organisms such as African trypanosome. These findings underscore the potential of the pyrazinone scaffold for developing new antimicrobial agents to combat multidrug-resistant strains mdpi.com.

Table 2: Antimicrobial Activity of 3-(Phenylsulfonyl)-2-pyrazinecarbonitrile (PSPC)

| Bacterial Strain | MIC (μg/mL) of PSPC | MIC (μg/mL) of Vancomycin (Standard) |

| Staphylococcus aureus | 4 | 2 |

| Enterococcus faecium | 8 | - |

| Klebsiella pneumoniae | 64 | - |

| Acinetobacter baumannii | 32 | - |

| Pseudomonas aeruginosa | >64 | - |

| Enterobacter spp. | >64 | - |

Note: PSPC's activity against Gram-negative strains improved with co-treatment of efflux pump inhibitors mdpi.com.

Structure-Activity Relationship (SAR) Studies for the Pyrazinone Core

Structure-Activity Relationship (SAR) studies are crucial for understanding how chemical modifications to a compound's structure influence its biological activity, enabling the rational design of more potent and selective agents. For compounds containing the pyrazinone core, SAR investigations have provided valuable insights into optimizing their pharmacological profiles.

Methodologies in Pyrazinone SAR Studies

SAR studies for pyrazinone derivatives typically involve a combination of synthetic chemistry, computational modeling, and biological assays.

Derivative Synthesis: This involves systematically modifying substituents on the pyrazinone ring and its attached groups (e.g., replacing phenyl with heteroaromatic groups or altering amino/phenyl substituents) to assess the contribution of specific functional groups to biological activity. akrivisbio.com

Computational Docking: Software tools like MOE are utilized to model the interactions between pyrazinone derivatives and their biological targets, such as kinases. This helps predict binding modes and affinities. akrivisbio.com

Free-Energy Perturbation (FEP): This advanced computational method quantifies changes in binding affinity upon structural substitutions, providing a deeper understanding of the energetic contributions of different moieties. akrivisbio.com

In vitro Assays: Experimental validation through assays like IC₅₀ determination against relevant cell lines or enzymes is essential to confirm computational predictions and assess the actual biological potency. akrivisbio.com

Key Structural Modulations and Their Impact

SAR studies on various pyrazinone series have revealed several key structural features that significantly impact their biological activity:

Substituents on the Phenyl Ring: For certain pyrazinone derivatives, the presence of electron-donating groups on the phenyl ring has been correlated with increased anticancer potency. akrivisbio.com

Modifications at the 3- and 5-Positions: In the context of non-nucleoside HIV-1 reverse transcriptase inhibitors (NNRTIs), modifications to the pyrazinone ring, such as the introduction of a methyl group at the 6-position, have been shown to improve activity against HIV-1 and its mutants. nih.gov

Linker Moieties: The nature of the linker connecting the pyrazinone core to other active pharmacophores can critically influence activity. For example, in HIV-1 reverse transcriptase inhibitors, the substitution of an ether linkage for a sulfonyl group had varying effects on activity against different viral mutants. nih.gov

Hydrophobic Substituents: For arylpyrrolo[1,2-a]pyrazinone derivatives, a large hydrophobic substituent around the 3-position of the pyrazinone ring has been found to contribute to enhanced anti-inflammatory and analgesic activities.

An illustrative example of SAR findings for pyrazinone derivatives can be seen in the development of non-nucleoside HIV-1 reverse transcriptase inhibitors:

Table 1: Illustrative SAR Data for Pyrazinone-based HIV-1 Reverse Transcriptase Inhibitors

| Compound Type (Pyrazinone Core) | Key Structural Modification | Activity Against LAI Virus (IC₅₀, µM) | Activity Against 181C Mutant (IC₅₀, µM) | Reference |

| Pyrazinone derivative | X = S linker | Potent | Potent | nih.gov |

| Pyrazinone derivative | X = SO₂ linker | Virtually equipotent to S linker | Confirmed for 181C mutant | nih.gov |

| Pyrazinone derivative | Methyl group at 6-position | Improved activity | Significantly increased | nih.gov |

This table demonstrates how subtle changes in the pyrazinone structure, such as the nature of a linker or the presence of a methyl group, can significantly alter the inhibitory potency against viral targets and their resistant mutants.

Regulatory and Quality Assurance Research Pertaining to F 2882 As a Pharmaceutical Impurity

Analytical Method Development for Impurity Control in Active Pharmaceutical Ingredients (APIs)

Analytical method development for impurity control is paramount in ensuring the purity and quality of Active Pharmaceutical Ingredients (APIs) such as Cefaclor. Cefaclor EP Impurity F (F 2882) is specifically utilized as a reference standard for the development and validation of analytical methods, as well as for Quality Control (QC) applications in Abbreviated New Drug Applications (ANDA) and commercial production of Cefaclor. synzeal.comaxios-research.comsynzeal.comaxios-research.com

A range of sophisticated analytical techniques are employed for the detection, identification, and quantification of impurities like F 2882. These include High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), capillary zone electrophoresis, Ultraviolet (UV) spectrometry, Infrared (IR) spectrometry, Nuclear Magnetic Resonance (NMR) spectrometry, and Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS-MS). researchgate.netresearchgate.net For the isolation and structural elucidation of degradation products, preparative reversed-phase HPLC combined with spectroscopic methods such as High-Resolution Mass Spectrometry (HRMS) and 1H-NMR are commonly used. nih.govresearchgate.net

Method validation, performed in accordance with International Council for Harmonisation (ICH) Q2(R1) guidelines, assesses critical parameters including accuracy, precision, specificity, linearity, range, detection limit (LOD), quantitation limit (LOQ), ruggedness, and robustness. asianjpr.com The specificity of these methods, particularly in forced degradation studies, requires excellent resolution between the active pharmaceutical ingredient and its degradation products, often achieved using advanced chromatographic columns like Kinetex EVO C18 core-shell columns. phenomenex.com

Degradation Pathway Analysis and Stability Studies of F 2882 in Pharmaceutical Formulations

F 2882, identified as 3-Phenylpyrazin-2-ol, arises as a degradation product of Cefaclor. Its formation pathway can involve an intramolecular attack of the primary amine from the side chain on a "masked aldehyde" at carbon 6 of the cephem nucleus. nih.gov

Stability studies are crucial for understanding how the quality of a drug substance or product changes over time under various environmental factors. Cefaclor itself is known to degrade slowly under normal storage conditions. To comprehensively understand its degradation profile and identify impurities like F 2882, forced degradation studies are conducted. nih.govresearchgate.netresearchgate.netphenomenex.com These studies involve subjecting the drug substance or product to extreme conditions, including elevated temperatures, high humidity, light exposure (photolytic degradation), and varying pH conditions (acid/base hydrolysis), as well as oxidative stress. nih.govresearchgate.netresearchgate.netphenomenex.comveeprho.comunr.edu.arsynthinkchemicals.com

Cefaclor's degradation is particularly influenced by oxidation, hydrolysis, and racemization, with environmental factors such as temperature, oxygen, carbon dioxide, humidity, light, and pH accelerating these processes during manufacturing and storage. researchgate.netresearchgate.net The data obtained from these studies are vital for elucidating degradation pathways, identifying degradation products, and subsequently assisting in the development of stable formulations and appropriate packaging. phenomenex.comunr.edu.ar Stability studies also help establish the re-test period for the API and the shelf-life of the finished pharmaceutical product, as well as defining recommended storage conditions. ptfarm.plglobalpharmatek.com

Impact of F 2882 on Pharmaceutical Product Quality Attributes

High concentrations of impurities, including degradation products, can lead to compromised product quality and may even affect manufacturability. fda.gov For instance, if the level of a significant degradation product like F 2882 becomes too high, other crucial quality attributes of the drug product, such as its potency, could be adversely affected. researchgate.net Therefore, robust impurity profiling, which involves the systematic analysis and characterization of impurities, is essential for ensuring the safety, efficacy, quality, and stability of APIs and their formulations. ijpsr.com This profiling also plays a key role in process optimization and regulatory compliance. ijpsr.com

Regulatory Science and Compliance in Impurity Management

The management of pharmaceutical impurities, including F 2882, is strictly governed by regulatory bodies worldwide, such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA). ijpsr.com ICH guidelines provide comprehensive frameworks for impurity control, qualification, and stability testing.

Key ICH guidelines relevant to F 2882 as a pharmaceutical impurity include:

ICH Q3A (Impurities in New Drug Substances) : This guideline provides guidance on the classification, content, and qualification of impurities in new drug substances. Impurities are generally categorized into organic impurities (which include degradation products like F 2882), inorganic impurities, and residual solvents. researchgate.netresearchgate.net ICH Q3A recommends identifying and characterizing all impurities present at a level of 0.1% or higher, unless they are considered unusually potent or toxic, in which case lower thresholds may apply. iajps.comresearchgate.netresearchgate.net

ICH Q3B (Impurities in New Drug Products) : This guideline extends the principles of impurity control to finished pharmaceutical products. iajps.comveeprho.comresearchgate.net

ICH Q1 (Stability Testing of New Drug Substances and Products) : This series of guidelines (e.g., Q1A, Q1B) outlines the requirements for designing and conducting stability studies to determine re-test periods and shelf-lives, and to understand degradation pathways. globalpharmatek.comrsc.orgallmpus.comsynzeal.com

Qualification of an impurity, such as F 2882, involves acquiring and evaluating data to establish its biological safety at the levels present in the drug product. iajps.comresearchgate.net For Abbreviated New Drug Application (ANDA) filings, the characterization data for Cefaclor EP Impurity F must comply with these stringent regulatory guidelines, ensuring its suitability for quality control and analytical studies. synzeal.comaxios-research.comsynzeal.comaxios-research.comptfarm.pl

Compound Names and PubChem CIDs

Q & A

Q. What are the key structural characteristics of F 2882, and how were they determined experimentally?

F 2882 (1-[(1-Benzyl-1H-1,2,3-triazol-4-yl)methyl]indoline-2,3-dione) was characterized via single-crystal X-ray diffraction. Key parameters include:

- Refinement indices: , , .

- Crystallographic , (CuKα radiation), , with 2882 reflections .

- Validation: H-atom parameters were constrained, and structural purity was confirmed via and residual electron density analysis . Methodological Insight: Use high-resolution X-ray crystallography with low-temperature data collection to minimize thermal motion artifacts. Validate results using refinement metrics and residual density maps .

Q. How should researchers formulate hypotheses when studying F 2882’s biochemical interactions?

- Align hypotheses with gaps identified in literature reviews (e.g., unexplored binding mechanisms or metabolic pathways) .

- Apply frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to ensure testability and relevance .

- Example hypothesis: "F 2882 inhibits Enzyme X via competitive binding at the active site, as evidenced by molecular docking simulations and kinetic assays." .

Q. What are best practices for designing experiments to test F 2882’s physicochemical properties?

- Replication : Include control groups (e.g., unmodified indoline derivatives) and triplicate measurements to assess reproducibility .

- Instrumentation : Use standardized protocols for spectroscopy (e.g., NMR, IR) and thermal analysis (DSC/TGA) to characterize purity and stability .

- Data Collection : Predefine acceptance criteria (e.g., >95% purity via HPLC) and document deviations in lab notebooks .

Advanced Research Questions

Q. How can conflicting data on F 2882’s bioactivity be resolved methodologically?

- Root-Cause Analysis : Compare experimental conditions (e.g., solvent polarity, temperature) across studies to identify variables affecting outcomes .

- Meta-Analysis : Apply statistical tools (e.g., Cohen’s for effect size) to quantify discrepancies and determine if variations are statistically significant .

- Validation : Replicate conflicting experiments under controlled conditions, using orthogonal assays (e.g., SPR alongside fluorescence quenching) .

Q. What advanced statistical methods are recommended for analyzing dose-response relationships in F 2882 studies?

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate and cooperativity coefficients .

- Error Propagation : Quantify uncertainties in IC₅₀ values using Monte Carlo simulations or bootstrap resampling .

- Multivariate Analysis : Use PCA or PLS regression to correlate structural modifications of F 2882 derivatives with activity trends .

Q. How can researchers ensure reproducibility in synthesizing F 2882 and characterizing its derivatives?

- Protocol Optimization : Publish detailed synthetic procedures (e.g., reaction stoichiometry, catalyst loading) and characterization data (e.g., crystallographic CIF files) .

- Collaborative Validation : Share samples with independent labs for cross-validation via techniques like LC-MS or X-ray diffraction .

- Data Transparency : Archive raw NMR spectra, chromatograms, and crystallographic datasets in public repositories (e.g., Cambridge Structural Database) .

Methodological Guidelines from Evidence

- Literature Review : Use databases (SciFinder, Reaxys) to retrieve primary sources on F 2882’s analogs, focusing on synthesis routes and bioactivity .

- Manuscript Preparation : Structure papers with clear sections: Introduction (knowledge gaps), Methods (replicable protocols), Results (processed data tables), Discussion (comparison to prior work) .

- Ethical Reporting : Disclose funding sources, conflicts of interest, and ensure compliance with international standards (e.g., IUPAC nomenclature) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.